molecular formula C12H12O4 B2927678 7-Ethyl-1-oxoisochromane-3-carboxylic acid CAS No. 951896-10-9

7-Ethyl-1-oxoisochromane-3-carboxylic acid

Cat. No.: B2927678
CAS No.: 951896-10-9
M. Wt: 220.224
InChI Key: AARYVTCBYSGLEG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-1-oxoisochromane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 7-ethyl-1,3-dihydroxyisochroman with a suitable oxidizing agent to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-1-oxoisochromane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isochromanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Ethyl-1-oxoisochromane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Ethyl-1-oxoisochromane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and influence cellular signaling pathways. These interactions result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-Ethyl-1-oxoisochromane-3-carboxylic acid exhibits unique properties due to the presence of the ethyl group at the 7-position. This structural feature can influence its reactivity, biological activity, and overall chemical behavior, making it a valuable compound for various applications .

Properties

IUPAC Name

7-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-2-7-3-4-8-6-10(11(13)14)16-12(15)9(8)5-7/h3-5,10H,2,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARYVTCBYSGLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(CC(OC2=O)C(=O)O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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